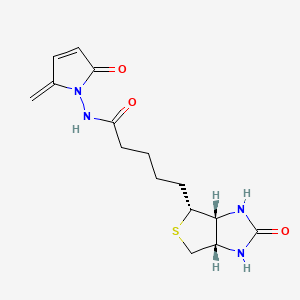

L-Biotin-NH-5MP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H20N4O3S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylidene-5-oxopyrrol-1-yl)pentanamide |

InChI |

InChI=1S/C15H20N4O3S/c1-9-6-7-13(21)19(9)18-12(20)5-3-2-4-11-14-10(8-23-11)16-15(22)17-14/h6-7,10-11,14H,1-5,8H2,(H,18,20)(H2,16,17,22)/t10-,11-,14-/m1/s1 |

InChI Key |

XLCGXNGWHLEBOF-JTNHKYCSSA-N |

Isomeric SMILES |

C=C1C=CC(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3 |

Canonical SMILES |

C=C1C=CC(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational Principles of Bioconjugation Chemistry

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a new hybrid with tailored functionalities. creative-biostructure.comsusupport.com This interdisciplinary technique is fundamental to numerous fields, including diagnostics, therapeutics, and basic research, allowing for the modification of proteins, nucleic acids, and carbohydrates to introduce new properties or functions. creative-biostructure.comsusupport.comnumberanalytics.com

The core principle of bioconjugation lies in the selective and stable modification of a biomolecule. numberanalytics.com This is achieved through chemical reactions that form a covalent bond between the biomolecule and a molecule of interest, such as a fluorescent dye, a drug, or an affinity tag. susupport.comnumberanalytics.com The reactions are designed to be highly specific and efficient under mild, physiologically compatible conditions to preserve the native structure and function of the biomolecule. numberanalytics.com

Key strategies in bioconjugation often target specific functional groups present on biomolecules. creative-biostructure.com Common targets include:

Primary amines: Found in lysine (B10760008) residues and the N-terminus of proteins, these can be modified by N-hydroxysuccinimide (NHS) esters to form stable amide bonds. creative-biostructure.com

Thiols: The sulfhydryl group of cysteine residues provides a unique target due to its relatively low abundance and high nucleophilicity, allowing for specific modification with reagents like maleimides and, more recently, 5-methylene pyrrolones. creative-biostructure.com

The ultimate goal of bioconjugation is to create well-defined molecular constructs that can be used to probe biological processes, deliver therapeutic agents to specific sites, or facilitate the purification and detection of biomolecules. susupport.comnumberanalytics.com

Significance of Biotin Mediated Affinity Interactions in Research Methodologies

The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. nih.govthermofisher.com This extraordinarily high affinity, coupled with the stability of the complex under a wide range of pH, temperature, and denaturing conditions, has made the biotin-avidin system an invaluable tool in a vast array of research applications. thermofisher.comsouthernbiotech.com

First utilized in research in the 1970s, the biotin-streptavidin system has become a cornerstone of many detection and purification methods. bitesizebio.com Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is often preferred over egg-white avidin because it is non-glycosylated and has a near-neutral isoelectric point, which reduces non-specific binding in many applications. southernbiotech.comthermofisher.com

The power of this interaction lies in its versatility. Biotin, being a small molecule, can be chemically attached to a wide variety of biomolecules, such as antibodies, proteins, and nucleic acids, with minimal interference to their function. thermofisher.comthermofisher.com This process, known as biotinylation, allows for the subsequent detection or capture of the biotinylated molecule using an avidin or streptavidin conjugate. thermofisher.com

Common applications of biotin-mediated affinity interactions include:

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies are used to detect specific proteins. The signal is then amplified by applying an enzyme-conjugated streptavidin, which binds to the biotinylated antibody. southernbiotech.com

Immunohistochemistry (IHC): Similar to immunoassays, biotinylated antibodies allow for the visualization of specific antigens within tissue samples. southernbiotech.combitesizebio.com

Affinity Purification: Biotinylated proteins or other molecules can be selectively isolated from complex mixtures using streptavidin-coated beads. southernbiotech.com This method is highly efficient due to the strong and specific nature of the interaction.

Cell Surface Labeling and Flow Cytometry: Biotinylation can be used to label specific cell surface proteins, which can then be detected and quantified using fluorescently-labeled streptavidin. southernbiotech.comthermofisher.com

The tetrameric nature of streptavidin, with each molecule capable of binding four biotin molecules, further enhances the utility of this system by allowing for signal amplification and the creation of complex molecular assemblies. southernbiotech.comthermofisher.com

Overview of 5 Methylene Pyrrolone 5mp Chemistry in Covalent Modification

5-Methylene pyrrolones (5MPs) have emerged as a class of highly specific reagents for the covalent modification of thiol groups, particularly those found in cysteine residues of proteins. acs.orgmedchemexpress.com Developed as an alternative to more traditional thiol-reactive reagents like maleimides, 5MPs offer several advantages in bioconjugation. acs.orgrsc.org

The key feature of 5MP chemistry is its high specificity for thiols. acs.org The reaction proceeds via a Michael addition of the thiol to the exocyclic double bond of the 5MP ring, forming a stable thioether bond. acs.org Unlike maleimides, this reaction does not generate a new stereocenter, simplifying the resulting conjugate mixture. acs.orgrsc.org Furthermore, 5MPs exhibit significantly improved stability in aqueous solutions under physiological conditions compared to maleimides, which are prone to hydrolysis.

A notable derivative, 3-bromo-5-methylene pyrrolone (3Br-5MP), has been shown to have even higher reactivity than the parent 5MP molecule, while still maintaining high cysteine specificity. rsc.orgspringernature.com The reaction of 3Br-5MP with a thiol involves an initial Michael addition followed by the elimination of the bromine atom, resulting in a stable conjugate. springernature.comresearchgate.net

The stability and specificity of 5MP and its derivatives make them valuable tools for a variety of bioconjugation applications, including protein labeling and the construction of antibody-drug conjugates. springernature.com The ability to form stable, specific covalent linkages with proteins under mild conditions is a key advantage of this chemical approach. acs.org

Table 1: Comparison of Thiol-Reactive Reagents

| Feature | Maleimides | 5-Methylene Pyrrolones (5MPs) |

|---|---|---|

| Reaction Mechanism | Michael Addition | Michael Addition |

| Specificity | Primarily thiol-reactive, but can react with amines at higher pH | Highly thiol-specific |

| Stereocenter Formation | Yes | No |

| Aqueous Stability | Prone to hydrolysis | Significantly more stable |

| Reversibility | Conjugates can undergo retro-Michael reaction | Conjugates can undergo retro-Michael reaction |

Rationale for the Rational Design and Utility of L Biotin Nh 5mp Conjugates

Protein and Peptide Bioconjugation for Proteomic and Cell Biology Research

This compound is a bioconjugation reagent that combines the high-affinity binding of biotin to avidin (B1170675) and streptavidin with the specific reactivity of a 5-Methylene pyrrolone (5MP) moiety. Current time information in Merrimack County, US.nih.gov The 5MP group is known for its specific and reversible reaction with thiol groups, which are present in the amino acid cysteine. Current time information in Merrimack County, US.nih.gov This thiol-specific reactivity allows for the precise, site-directed labeling of proteins and peptides at cysteine residues. Current time information in Merrimack County, US. The reaction, a Michael addition, proceeds efficiently under mild, aqueous conditions (neutral pH), which helps to preserve the structural integrity and biological activity of the protein. This specificity is a significant advantage over more general labeling methods, such as those targeting lysine (B10760008) residues with N-hydroxysuccinimide (NHS) esters, which can lead to heterogeneous products and potential loss of function if lysines are located in active or binding sites. nih.gov

Selective Labeling for Fluorescence Microscopy and Imaging

The biotin tag introduced by this compound does not possess inherent fluorescence. However, it serves as a highly specific handle for subsequent detection with fluorescently labeled streptavidin or avidin conjugates. wikipedia.org This two-step labeling strategy is a cornerstone for visualizing proteins in fluorescence microscopy and other imaging applications.

First, a protein of interest containing an accessible cysteine residue is labeled with this compound. After removing any excess, unreacted labeling reagent, the biotinylated protein can be detected with a streptavidin-fluorophore conjugate. The extraordinary affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures a stable and highly specific signal. wikipedia.org This method allows for the localization of specific proteins within cells and tissues. biotium.com For instance, by labeling a cell surface protein, its distribution and dynamics can be tracked. While general thiol-reactive fluorescent dyes are common, the use of this compound followed by a fluorescent streptavidin provides signal amplification, as one streptavidin molecule, which can be conjugated to multiple fluorophores, binds to a single biotin tag. This approach is particularly advantageous for detecting low-abundance proteins. biotium.com

| Feature | Description |

| Labeling Strategy | Two-step: 1. Cysteine-specific biotinylation with this compound. 2. Detection with fluorescently-labeled streptavidin/avidin. |

| Principle of Detection | High-affinity, non-covalent interaction between biotin and streptavidin. |

| Key Advantage | Signal amplification and high specificity, enabling detection of low-abundance proteins. biotium.com |

| Application | Localization and tracking of proteins in fixed or live cells, immunohistochemistry (IHC), and flow cytometry. wikipedia.orgmdpi.com |

Application in Affinity-Based Protein Enrichment and Purification

Affinity purification is a powerful technique for isolating a protein of interest from a complex biological mixture, such as a cell lysate. thermofisher.combio-rad.comresearchgate.net The biotin tag is one of the most widely used affinity handles due to its strong and specific interaction with immobilized avidin or streptavidin. nih.gov

Proteins labeled with this compound can be efficiently captured on a solid support (e.g., agarose (B213101) or magnetic beads) coated with streptavidin. researchgate.net Unbound proteins and other cellular components are simply washed away. A key advantage of the 5-Methylene pyrrolone linkage is its reversibility. Current time information in Merrimack County, US. While the biotin-streptavidin interaction itself is extremely stable, the thioether bond formed between the 5MP reagent and the protein's cysteine residue can be cleaved under specific conditions, such as at a high pH (e.g., pH 9.5) or through thiol exchange. Current time information in Merrimack County, US.nih.gov This allows for the gentle elution of the captured protein from the affinity matrix, preserving its native structure and function—a significant improvement over the harsh, denaturing conditions often required to break the biotin-streptavidin bond itself. This method has been successfully used to isolate membrane proteins for the analysis of protein-protein interactions.

Detailed Research Findings: In a study involving E. coli acetohydroxyacid synthase, tagging with a 5MP-based reagent allowed for capture on streptavidin-coated beads and subsequent elution with an alkaline buffer, resulting in a 95% recovery of the protein with preserved function. Current time information in Merrimack County, US. This demonstrates the practical utility of the reversible 5MP linkage in protein purification.

| Parameter | Description |

| Principle | Capture of this compound-labeled proteins on streptavidin-immobilized supports. |

| Key Reagents | This compound, Streptavidin-coated beads/resin. researchgate.net |

| Elution Method | Cleavage of the reversible 5MP-cysteine thioether bond at high pH or via thiol exchange. Current time information in Merrimack County, US. |

| Advantage | Gentle elution preserves protein integrity and function compared to disrupting the biotin-streptavidin bond. |

Site-Specific Protein Functionalization for Biochemical Probes

Site-specific functionalization allows for the introduction of novel chemical functionalities into a protein at a precise location, creating powerful biochemical probes to study protein function, interactions, and structure. nih.govcoledeforest.com The cysteine-specific reactivity of this compound is ideal for this purpose, especially when cysteine residues are naturally present at low abundance or can be introduced at specific sites via mutagenesis without perturbing protein function. nih.gov

By conjugating this compound to a specific cysteine, the biotin moiety can be used to immobilize the protein on a surface, such as in surface plasmon resonance (SPR) studies to analyze binding kinetics, or on a microarray. Current time information in Merrimack County, US. The reversible nature of the 5MP linkage also allows for the controlled release of the protein from the surface for further analysis or regeneration of the sensor chip. Current time information in Merrimack County, US. Furthermore, the biotin tag can serve as a docking site for avidin- or streptavidin-conjugated enzymes, fluorophores, or other reporter molecules, effectively turning the target protein into a custom-designed probe for various biochemical assays. wikipedia.orgnih.gov

Development of Activity-Based Probes and Chemical Proteomics Tools

This compound serves as a critical component in the generation of activity-based probes (ABPs) for chemical proteomics. These probes are designed to covalently label the active sites of specific enzyme families, providing a direct measure of their functional state within complex biological samples. The core of this application lies in the 5-Methylene pyrrolone (5MP) group, which exhibits specific reactivity towards the thiol groups of cysteine residues. medchemexpress.comaddgene.org

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes such probes to investigate enzyme function directly in native biological systems. nih.gov The general workflow for ABPP using a probe like this compound involves the incubation of the probe with a proteome (e.g., cell or tissue lysate). The probe then forms a stable covalent bond with the active-site cysteine of target enzymes. nih.gov Because these probes only label active enzymes, they can discern changes in enzyme activity that are not reflected at the level of protein abundance. nih.gov

Following the labeling step, the biotin tag on the probe facilitates the selective enrichment of the labeled proteins from the complex mixture using streptavidin-coated affinity matrices, such as magnetic beads or agarose. researchgate.netneb.com After stringent washing steps to remove non-specifically bound proteins, the captured proteins are typically digested, and the resulting peptides are identified and quantified by mass spectrometry. researchgate.net This approach allows for the identification of specific enzymes that are active under particular cellular conditions.

An analogous example can be seen with the use of biotinylated fluorophosphonate (FP-biotin) probes, which are designed to target serine hydrolases. nih.govbiorxiv.org These probes have been successfully used to profile the activity of this enzyme class in various tissues and have demonstrated the ability to detect tissue-restricted patterns of enzyme expression and function. nih.gov Similarly, this compound offers a platform for the specific profiling of cysteine-dependent enzymes, which play crucial roles in numerous physiological and pathological processes.

| Probe Component | Function in Activity-Based Probing | Key Features |

| 5-Methylene Pyrrolone (5MP) | Covalent labeling of active enzymes | Thiol-specific reactivity (targets cysteine residues). addgene.org Forms a stable thioether bond. |

| Biotin Moiety | Affinity purification of labeled proteins | High-affinity binding to streptavidin (). Enables selective enrichment from complex mixtures. researchgate.netnih.gov |

| Amine Linker | Connects the reactive group and affinity tag | Provides spatial separation between the protein and the biotin tag, which can enhance binding accessibility for streptavidin. |

Application in Macromolecular Complex Assembly and Disassembly Studies

The study of protein-protein interactions is fundamental to understanding cellular function, and this compound provides a tool for investigating the assembly of macromolecular complexes. Its utility in this context is primarily through its application in targeted pull-down experiments. By labeling a specific cysteine-containing protein within a complex, researchers can use the biotin tag to isolate the entire complex from a cellular lysate.

This approach is conceptually similar to proximity labeling techniques like BioID, where a biotin ligase is fused to a protein of interest. nih.govnih.gov In the presence of excess biotin, the ligase biotinylates nearby proteins, which can then be identified by mass spectrometry to map protein interaction networks. nih.govnih.gov While BioID provides a broader view of the protein neighborhood, a probe like this compound allows for a more targeted approach. If a specific protein with a reactive cysteine is known to be a component of a larger complex, treating cells or lysates with this compound can tag this "bait" protein. Subsequent purification using streptavidin will co-purify associated "prey" proteins, revealing the composition of the complex.

Furthermore, the reversible nature of the bond formed between the 5MP group and a thiol offers unique possibilities for studying the dynamics of complex assembly and disassembly. Under specific conditions, such as a change in pH or through thiol exchange, the conjugate can release the labeled protein. This feature could potentially be exploited to study the controlled disassembly of protein complexes or to release captured complexes from affinity supports under mild conditions.

| Research Application | Methodological Approach using this compound | Information Gained |

| Complex Assembly | Labeling of a cysteine-containing "bait" protein followed by streptavidin pull-down. | Identification of interacting "prey" proteins and the composition of the stable complex. |

| Complex Disassembly | Exploiting the reversible nature of the 5MP-thiol bond to release captured complexes. | Potential to study the dynamics and regulation of complex dissociation under specific conditions. |

Integration into Microfluidic and High-Throughput Screening Platforms

The robust nature of the biotin-streptavidin interaction makes this compound highly suitable for integration into modern analytical platforms, including microfluidics and high-throughput screening (HTS) systems.

Microfluidic Devices:

Microfluidic "lab-on-a-chip" technologies offer advantages such as low sample consumption, rapid analysis, and the potential for integrating multiple analytical steps. nih.gov this compound can be used to functionalize surfaces within microfluidic channels. For instance, a protein of interest can be labeled with the probe and subsequently immobilized onto a streptavidin-coated surface within the chip. mdpi.com This allows for the study of its interactions with other molecules in a highly controlled microenvironment. The strong biotin-streptavidin bond ensures stable immobilization, even under the continuous flow conditions typical of microfluidic devices. mdpi.com This setup can be used for various applications, including immunoassays and the analysis of protein binding kinetics in real-time. nih.govmdpi.com

High-Throughput Screening (HTS):

HTS platforms are essential for modern drug discovery, enabling the rapid testing of large compound libraries. selvita.comevotec.com Assays based on the biotin-streptavidin interaction are widely used in HTS due to their robustness and compatibility with automation. researchgate.net this compound can be used to develop biochemical assays in multi-well plate formats (e.g., 96- or 384-well plates). For example, to screen for inhibitors of a cysteine-dependent enzyme, the enzyme could be incubated with a library of compounds before the addition of this compound. A decrease in the biotinylation signal, detected using a streptavidin-conjugated reporter (e.g., an enzyme or fluorophore), would indicate that a compound has blocked the active site of the enzyme. Streptavidin-coated magnetic beads or microplates are commonly used in HTS to capture biotinylated molecules, facilitating the separation of bound and unbound reagents and enabling automated wash steps. neb.comresearchgate.net

| Platform | Integration of this compound | Advantages |

| Microfluidics | Immobilization of labeled proteins on streptavidin-coated channel surfaces. mdpi.com | Low sample volume, rapid analysis, real-time monitoring of interactions. nih.gov |

| High-Throughput Screening (HTS) | Development of biochemical assays in multi-well formats to measure enzyme activity or binding. selvita.comevotec.com | High throughput, automation compatibility, robust and sensitive detection via biotin-streptavidin interaction. researchgate.net |

Biomolecular Interactions and Structural Recognition Principles

Kinetic and Thermodynamic Characterization of L-Biotin-Streptavidin Binding in Conjugates

The interaction between biotin (B1667282) and streptavidin is one of the strongest known non-covalent interactions in nature, characterized by a dissociation constant (K_D) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). aimspress.complos.org This high affinity is the cornerstone of numerous biotechnological applications. When biotin is conjugated to another molecule, such as a protein via the -NH-5MP linker, the kinetic and thermodynamic parameters of its binding to streptavidin can be influenced by the conjugate partner and the linker itself.

The binding process is not typically diffusion-limited, as once assumed. plos.orgnih.gov Instead, it involves significant conformational changes, particularly in a flexible loop (L3/4) on streptavidin that closes over the biotin binding pocket, contributing to the extremely slow dissociation rate. aimspress.com Studies on various biotin conjugates have shown that while the core interaction remains robust, the size and nature of the conjugated molecule and the linker can modulate the binding kinetics.

Kinetic Parameters: The association rate constant (k_on) for biotin binding to streptavidin is slower than expected for a diffusion-limited reaction, typically in the range of 10⁵ to 10⁷ M⁻¹s⁻¹. plos.orgnih.gov The dissociation rate constant (k_off) is exceptionally slow, contributing to the stability of the complex. For an L-Biotin-NH-5MP conjugate, the bulky protein attached via the linker may introduce steric hindrance, potentially slowing the k_on as the biotin moiety navigates into the deep binding pocket of streptavidin. The flexibility and length of the -NH-5MP linker are designed to mitigate this, providing sufficient distance and rotational freedom for the biotin to dock effectively.

Table 1: Representative Thermodynamic and Kinetic Parameters for Streptavidin-Biotin Interactions This table presents typical values for the core biotin-streptavidin interaction. The exact values for an this compound conjugate would vary depending on the specific protein attached.

| Parameter | Typical Value | Significance for this compound Conjugates | Reference |

|---|---|---|---|

| Dissociation Constant (K_D) | ~10⁻¹⁴ M | The ultra-high affinity is maintained, ensuring stable complex formation. | aimspress.com |

| Association Rate (k_on) | 10⁵ - 10⁷ M⁻¹s⁻¹ | The rate may be slightly reduced due to the steric bulk of the attached protein. | plos.org |

| Dissociation Rate (k_off) | ~10⁻⁶ - 10⁻⁴ s⁻¹ | Remains extremely slow, ensuring the near-irreversibility of the binding. | plos.org |

| Gibbs Free Energy (ΔG) | -18 to -20 kcal/mol | Large negative value indicates a highly spontaneous and favorable interaction. | nih.gov |

| Enthalpy (ΔH) | -20 to -23 kcal/mol | Indicates the formation of strong, favorable hydrogen bonds and van der Waals contacts. | nih.gov |

| Entropy (ΔS) | ~0 to slightly positive | A complex balance between the loss of conformational freedom and the gain from desolvation (hydrophobic effect). | nih.gov |

Influence of the 5MP-Adduct on Protein Structure and Function

The this compound reagent modifies proteins by forming a covalent bond between the 5-Methylene Pyrrolone (5MP) moiety and the thiol group of a cysteine residue via a Michael addition reaction. nih.gov This modification, while site-specific to cysteine, introduces a new chemical entity onto the protein surface, which can potentially influence the protein's native structure and biological function.

Structural Perturbations: The addition of the this compound adduct introduces a bulky, somewhat hydrophobic group to the protein surface. The consequences for the protein's structure depend heavily on the location of the modified cysteine residue:

Surface-Exposed, Flexible Regions: Modification at these sites is generally well-tolerated and less likely to cause significant perturbations to the global protein fold.

Active Sites or Binding Interfaces: If the modified cysteine is located within or near an enzyme's active site or a protein-protein interaction interface, the adduct can sterically block access for substrates or binding partners, leading to a loss of function. nih.gov

Structurally Important Regions: Modification of cysteines involved in disulfide bonds (after reduction) or those crucial for maintaining local or global protein conformation can lead to destabilization or misfolding.

Studies on 5MP and its derivatives show they are generally more stable and specific than commonly used maleimide (B117702) reagents. nih.govnih.gov Unlike the addition to maleimides, the Michael addition to 5MP does not generate a new stereocenter, which simplifies the resulting product mixture. nih.gov However, the stability of the 5MP-thiol conjugate can be pH-dependent, with some studies noting that the adduct can undergo a retro-Michael reaction under alkaline conditions (e.g., pH 9.5) or in the presence of excess thiols, making the conjugation potentially reversible. nih.govresearchgate.net

Functional Implications: The functional outcome of labeling with this compound is directly tied to any structural changes. Covalent modification of proteins can alter their activity, stability, or signaling capabilities. nih.gov For example, studies on other types of protein adducts have shown that such modifications can decrease enzymatic activity, disrupt protein-protein interactions, or alter cellular localization. The key advantage of using a reagent like this compound is that the modification site can often be chosen by site-directed mutagenesis, introducing a cysteine at a location presumed to be functionally silent.

Table 2: Potential Effects of the 5MP Adduct on Protein Properties

| Property | Potential Influence of this compound Adduct | Factors to Consider | Reference |

|---|---|---|---|

| Protein Stability | Can be increased or decreased depending on the modification site. | Location of the cysteine, local environment, and solvent accessibility. | nih.gov |

| Enzymatic Activity | Often decreased if the cysteine is near the active site. | Proximity to the catalytic center, steric hindrance of the adduct. | nih.gov |

| Protein-Protein Interactions | May be inhibited if the cysteine is at the binding interface. | Location of the interaction domain. | nih.gov |

| Solubility | Can be altered; the biotin and linker moiety may slightly increase hydrophilicity. | Overall change in surface chemistry of the protein. | |

| Conformation | Localized changes are expected; global changes are possible but less likely for surface modifications. | Rigidity of the protein structure, role of the cysteine in folding. |

Structural Analysis of this compound Conjugates with Target Biomolecules

A structural analysis would focus on two key interfaces:

The 5MP-Cysteine Adduct: High-resolution structural studies on proteins modified by 5MP derivatives confirm that the reagent forms a covalent thioether bond at the cysteine side chain. nih.gov The analysis would confirm the precise location of the modification and assess any local conformational changes in the polypeptide backbone or surrounding side chains of the target protein.

The Biotin-Streptavidin Interface: The crystal structure of the biotin-streptavidin complex is well-characterized. It reveals the biotin molecule deeply buried in a pocket formed by one streptavidin subunit, with a critical tryptophan residue (Trp120) from an adjacent subunit contributing to the binding site, effectively locking the biotin in place. The binding is stabilized by a network of hydrogen bonds and extensive van der Waals contacts. In a conjugate, the -NH-5MP linker would be seen extending from the valeric acid side chain of the biotin out of the binding pocket and connecting to the surface of the labeled protein. The linker's conformation would likely be flexible and dependent on the relative orientation of the two proteins.

Computational Modeling and Molecular Dynamics Simulations of Binding Events

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the binding of this compound conjugates at an atomic level of detail. These simulations can provide insights into the dynamics, energetics, and structural changes that are often difficult to capture experimentally.

Modeling the Conjugate System: A complete model of the this compound-protein conjugate bound to streptavidin would be constructed. This involves combining the crystal structure of streptavidin, the structure of the target protein, and building the this compound linker to covalently connect them. The system would then be solvated in a water box with appropriate ions to mimic physiological conditions.

Molecular Dynamics (MD) Simulations: MD simulations track the movements of all atoms in the system over time by solving Newton's equations of motion. acs.org For this system, MD can be used to:

Assess Linker Flexibility: Analyze the conformational freedom of the -NH-5MP linker and determine the range of motion it allows for the conjugated protein relative to streptavidin.

Analyze Binding Pocket Dynamics: Observe the behavior of key residues in the streptavidin binding pocket and the hydrogen bond network that holds the biotin moiety. Simulations have shown that even in the bound state, the complex exhibits significant dynamics. acs.org

Steered Molecular Dynamics (SMD): This technique applies an external force to pull the biotin out of the binding pocket, allowing for the study of unbinding pathways and the calculation of rupture forces. nih.govnih.gov These simulations reveal the critical interactions that must be broken during dissociation and how the applied force propagates through the protein structure. For a conjugate, SMD could show how the presence of the bulky attached protein and the specific tethering point alters the unbinding mechanics. nih.gov

Table 3: Application of Computational Methods to this compound Systems

| Computational Method | Research Question Addressed | Expected Insights | Reference |

|---|---|---|---|

| Homology Modeling | Generating a 3D model of the target protein if no experimental structure exists. | Provides a structural framework for further analysis. | |

| Molecular Docking | Predicting the initial binding pose of the biotin moiety in the streptavidin pocket. | Identifies favorable binding orientations and key interactions. | |

| Molecular Dynamics (MD) | Characterizing the stability, flexibility, and dynamics of the entire complex. | Reveals conformational changes, linker behavior, and solvent interactions. | acs.org |

| Steered MD (SMD) | Investigating the unbinding process and mechanical stability of the interaction. | Elucidates unbinding pathways and the role of the linker in force propagation. | nih.gov |

| MM-PBSA/GBSA | Estimating the binding free energy (ΔG) of the complex. | Quantifies the strength of the interaction and identifies key energetic contributors. | researchgate.net |

Analytical Methodologies for the Characterization and Quantification of L Biotin Nh 5mp Conjugates

Advanced Spectroscopic Techniques for Conjugation Efficiency Assessment

Spectroscopic methods offer rapid and non-destructive ways to assess the efficiency of a biotinylation reaction. These techniques primarily rely on detecting changes in the spectral properties of the protein or molecule upon covalent attachment of the biotin (B1667282) label.

UV-Visible (UV-Vis) Spectroscopy : This is often the first line of analysis. The successful conjugation of a biotin derivative to a protein can sometimes be observed by a change in the UV-Vis spectrum, although this is not always the case if the biotin tag itself does not have a strong, unique chromophore. However, it is essential for determining protein concentration (typically by measuring absorbance at 280 nm) before and after conjugation and purification, which is a prerequisite for many downstream quantitative assays. mesoscale.com

Fluorescence Spectroscopy : This technique provides higher sensitivity. Some biotinylation reagents are designed with an intrinsic fluorophore, or a fluorescent probe can be used that binds specifically to the conjugate. A more common approach involves using fluorescently tagged avidin (B1170675) or streptavidin, which will bind to the biotinylated target, and the resulting fluorescence can be measured to quantify the extent of conjugation. mesoscale.comnih.gov Another method involves a competitive assay where the displacement of a fluorescent probe from avidin by the biotinylated conjugate leads to a measurable change in fluorescence. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For detailed structural confirmation, 1H NMR and 13C NMR can be employed. acs.orgiiarjournals.org These powerful techniques can confirm the covalent attachment of biotin to the target molecule by identifying characteristic chemical shifts of the protons and carbons in the biotin structure and the linker. For instance, the appearance of new signals corresponding to the amide bond formed during conjugation can provide definitive proof of a successful reaction. acs.org

High-Resolution Chromatographic and Mass Spectrometric Analyses of Conjugates

Chromatography and mass spectrometry are cornerstone techniques for purifying and definitively identifying bioconjugates, providing precise information on molecular weight and purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is used to separate the biotinylated conjugate from unreacted starting materials and byproducts. Size-Exclusion Chromatography (SEC) is often used to separate proteins based on size, which can change upon conjugation. nih.govplos.org Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are also employed, separating molecules based on hydrophobicity, which can be altered by the addition of the biotin group. lcms.cz The purity of the conjugate is determined by integrating the peak areas in the resulting chromatogram.

Mass Spectrometry (MS) : MS provides an exact measurement of the molecular weight of the conjugate, confirming the number of biotin molecules attached. creative-proteomics.com

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) : This technique is well-suited for large molecules like proteins and their conjugates. iiarjournals.orgcellmosaic.comcellmosaic.com By comparing the mass spectrum of the unconjugated molecule with the biotinylated product, a clear mass shift corresponding to the addition of one or more L-Biotin-NH-5MP units can be observed. cellmosaic.com This allows for the calculation of the biotin-to-protein ratio. iiarjournals.org

Electrospray Ionization (ESI-MS) : Often coupled with liquid chromatography (LC-MS), ESI-MS is another soft ionization technique that can accurately determine the mass of intact bioconjugates. cellmosaic.comfrontiersin.org It is highly sensitive and provides high-resolution data, making it invaluable for characterizing complex mixtures and confirming conjugation. cellmosaic.com

The following table summarizes findings from a MALDI-TOF MS analysis used to confirm and quantify the conjugation of biotin to different generations of PAMAM dendrimers, a model system analogous to other bioconjugation targets.

| Dendrimer Generation | Biotin Molecules per Dendrimer (HABA Assay) | Biotin Molecules per Dendrimer (MALDI-TOF MS) |

| G1 | 2 | 2 |

| G2 | 3 | 3 |

| G3 | 6 | 6 |

| G4 | 7 | 27 |

| This table presents comparative data on the quantification of biotin conjugation to PAMAM dendrimers using a biochemical assay (HABA) and mass spectrometry (MALDI-TOF). The data shows concordance for lower generations but divergence for the G4 dendrimer, highlighting the importance of using multiple analytical methods. Data sourced from a study on biotinylated dendrimers. iiarjournals.org |

Quantitative Proteomic Approaches for Modified Protein Identification

When biotinylation is used to label proteins within a complex biological sample, quantitative proteomics is essential for identifying the modified proteins and the specific sites of modification. mtoz-biolabs.comwikipedia.org This "shotgun" or "bottom-up" proteomics approach involves digesting the protein mixture into peptides, which are then analyzed by LC-MS/MS. nih.gov

First, biotinylated proteins are often enriched from the complex mixture using avidin or streptavidin-conjugated beads. acs.orgnih.gov The enriched proteins are then digested, and the resulting peptides are analyzed. The mass spectrometer detects peptides that carry the mass of the biotin tag. Tandem mass spectrometry (MS/MS) is then used to fragment these peptides and determine their amino acid sequence, pinpointing the exact lysine (B10760008) or other residue that was modified. creative-proteomics.comnih.gov

Several quantitative strategies can be employed:

Label-Free Quantification : This method compares the signal intensities (from peak areas or spectral counts) of identified peptides between a control and an experimental sample to determine relative protein abundance. mtoz-biolabs.comwikipedia.org

Isotopic Labeling : Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) involve metabolically labeling proteins with "heavy" isotopes. wikipedia.orgthermofisher.com By mixing labeled and unlabeled samples, the relative abundance of biotinylated proteins can be accurately quantified by comparing the peak intensities of the heavy and light peptide pairs in the mass spectrum.

A study identifying proteins from HEK 293T cells labeled with NHS-biotin demonstrated the power of this approach. After enrichment and LC-MS/MS analysis, researchers could identify thousands of biotin-modified peptides. acs.org

Biochemical Assays for Evaluating Bioconjugation Specificity and Yield

Biochemical assays provide functional and quantitative data on the success of a bioconjugation reaction. nih.govmurigenics.com They are crucial for determining the concentration of incorporated biotin and assessing the biological activity of the conjugate.

HABA Assay : The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common, rapid, and simple colorimetric method for quantifying biotin. windows.netsigmaaldrich.com HABA binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. thermofisher.com When a sample containing biotinylated conjugate is added, the biotin displaces the HABA from avidin due to its much higher affinity. cosmobio.co.jp This causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample. windows.netthermofisher.com

Streptavidin-Binding Assays (Gel-Shift) : A simple method to confirm biotinylation is a gel-shift assay using SDS-PAGE. peakproteins.com When a biotinylated protein is incubated with streptavidin (a tetrameric protein), a larger complex is formed. peakproteins.com This complex will migrate more slowly on an SDS-PAGE gel compared to the unconjugated protein, and the appearance of this higher molecular weight band provides clear evidence of successful biotinylation. peakproteins.com

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA can be adapted to quantify biotinylated molecules with high sensitivity and specificity. creative-diagnostics.com In one common format, the biotinylated conjugate is captured on a microplate coated with an antibody against the target molecule. Then, a streptavidin-enzyme conjugate (like streptavidin-HRP) is added, which binds to the biotin. Finally, a substrate is added that produces a measurable signal (colorimetric or chemiluminescent), allowing for quantification. thermofisher.com

The following table outlines the principle and typical application of common biochemical assays for biotin analysis.

| Assay Method | Principle | Key Application |

| HABA Assay | Competitive displacement of a colored dye (HABA) from avidin by biotin, causing a measurable decrease in absorbance at 500 nm. windows.netthermofisher.com | Rapid quantification of total biotin in a purified sample. sigmaaldrich.com |

| Gel-Shift Assay | Formation of a high-molecular-weight complex between the biotinylated protein and streptavidin, detected as a slower-migrating band on SDS-PAGE. peakproteins.com | Qualitative confirmation of successful biotinylation. peakproteins.com |

| ELISA | Immobilization of the conjugate and detection using a streptavidin-enzyme conjugate that generates a quantifiable signal. creative-diagnostics.com | Sensitive and specific quantification of biotinylated molecules in various samples. thermofisher.com |

Development of Detection Systems for Biotinylated Target Molecules

The extremely strong and specific interaction between biotin and proteins like avidin and streptavidin is the foundation for a wide array of detection systems. thermofisher.comcytivalifesciences.com These systems are used to visualize, locate, or quantify biotinylated molecules in various experimental setups.

Enzyme Conjugates : Streptavidin conjugated to an enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), is widely used. nih.gov In applications like Western blotting and ELISA , the streptavidin-enzyme conjugate binds to the biotinylated target protein. creative-proteomics.com The addition of a chemiluminescent or chromogenic substrate results in a signal that can be captured on film or by an imager, allowing for sensitive detection. nih.gov

Fluorescent Conjugates : Streptavidin can be labeled with a variety of fluorophores (e.g., FITC, R-Phycoerythrin). plos.orgcreative-biolabs.com These fluorescent conjugates are essential for techniques such as flow cytometry , where they are used to identify and sort cells labeled with a biotinylated antibody, and immunofluorescence microscopy , where they help visualize the subcellular localization of a biotinylated target. creative-biolabs.com A fluorescent streptavidin probe has also been developed for the in-gel detection of biotin-protein conjugates.

Affinity Purification : Immobilized avidin or streptavidin on a solid support (e.g., agarose (B213101) or magnetic beads) is the basis for affinity purification of biotinylated molecules. sigmaaldrich.com This allows for the efficient isolation of this compound conjugates from complex mixtures for further analysis. sigmaaldrich.comlabmanager.com

Advanced Sensor Platforms : Novel detection systems continue to be developed. For example, cantilever-based biosensors have been created where a surface is functionalized with biotin. mdpi.com The binding of NeutrAvidin and then a biotinylated receptor allows for the label-free, real-time detection of target analytes that bind to the receptor. mdpi.com

Emerging Research Frontiers and Future Directions for L Biotin Nh 5mp

Rational Design of Next-Generation L-Biotin-5MP Conjugates with Tunable Properties

The core structure of L-Biotin-NH-5MP provides a versatile scaffold that can be systematically modified to fine-tune its properties for specific applications. Rational design focuses on altering the three main components: the 5MP reactive core, the linker, and the biotin (B1667282) targeting moiety.

Researchers can modify the 5MP ring to enhance reactivity and stability. For instance, the development of brominated versions like this compound-Br increases the electrophilicity of the reactive methylene (B1212753) group, potentially leading to faster conjugation kinetics. medchemexpress.com This modification allows for more efficient labeling under various conditions.

The linker region, which connects the biotin and 5MP groups, is another critical target for design. Its length and chemical nature can be adjusted to optimize solubility, minimize steric hindrance, and control the distance between the conjugated protein and the avidin (B1170675) or streptavidin binding partner. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, for example, can improve the water solubility of the conjugate and reduce aggregation. synvenio.comprecisepeg.com

The table below outlines potential modifications and their impact on the properties of L-Biotin-5MP conjugates.

| Component Modified | Modification Example | Purpose / Tunable Property | Potential Outcome |

| 5MP Core | Bromination (e.g., this compound-Br) | Enhance electrophilicity | Faster reaction kinetics with thiols. medchemexpress.com |

| Linker | Polyethylene Glycol (PEG) chain | Increase hydrophilicity, extend reach | Improved solubility in aqueous buffers, reduced protein aggregation, overcomes steric hindrance. synvenio.com |

| Linker | Cleavable sequence (e.g., peptide) | Introduce stimuli-responsiveness | Controlled release of the biotin tag upon enzymatic cleavage. |

| Biotin Moiety | Isotopic labeling | Enable mass spectrometry-based quantification | Allows for differential analysis in complex biological samples. |

These design strategies are paving the way for a new generation of L-Biotin-5MP reagents with properties tailored for advanced applications in proteomics, diagnostics, and targeted therapies.

Exploration of this compound in Advanced Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with native biological processes. nih.gov this compound is an important tool in this field due to the specific and reversible reaction of its 5MP group with thiol groups on cysteine residues. medchemexpress.com

The Michael addition reaction between the 5MP core and a cysteine thiol is highly selective under physiological conditions (neutral pH). This selectivity allows for the precise labeling of proteins at specific cysteine sites. Unlike some other thiol-reactive reagents like maleimides, 5MP derivatives exhibit greater stability against hydrolysis in aqueous environments, which is a significant advantage for experiments in biological media. nih.gov

The application of this compound in bioorthogonal systems is diverse. It enables the specific tagging of a target protein with biotin, which can then be used for:

Protein Enrichment: Biotinylated proteins can be selectively isolated from complex cell lysates using streptavidin-coated beads for subsequent analysis by mass spectrometry or western blotting.

Visualization: The biotin tag can be detected using fluorescently labeled streptavidin, allowing for the imaging and localization of the target protein within cells.

Interaction Studies: It can be used in pull-down assays to identify binding partners of a specific protein.

The reversibility of the 5MP-thiol bond adds another layer of sophistication, allowing for the "traceless" removal of the biotin tag, restoring the native protein for further functional studies. medchemexpress.com This contrasts with many common bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry), which form highly stable, irreversible bonds. nih.govnih.gov

Development of Conditional or Stimuli-Responsive Bioconjugation Systems

A major goal in bioconjugation is to achieve spatial and temporal control over molecular interactions. This can be accomplished by designing systems that respond to specific internal or external stimuli, such as pH changes, the presence of specific enzymes, or light.

The inherent pH-dependent reversibility of the 5MP-thiol linkage is a foundational element for creating pH-responsive systems. The conjugate is stable at neutral pH but can be designed to deconjugate under mildly acidic or basic conditions, allowing for controlled release.

Furthermore, researchers are developing advanced polymer-drug conjugates that incorporate biotin for targeting and stimuli-responsive linkers for drug release. rsc.org For example, a conjugate might be designed to release a therapeutic agent only in the presence of high levels of reactive oxygen species (ROS) or specific esterases found within cancer cells. rsc.org These principles can be directly applied to this compound by engineering the linker between the biotin and 5MP moieties. A linker containing a peptide sequence recognized by a tumor-specific protease, for instance, would enable the conditional release of the biotin tag or a conjugated cargo specifically at the disease site.

| Stimulus | Mechanism | Application Example |

| pH | Cleavage of pH-labile linkers or reversal of the 5MP-thiol bond. | Release of a conjugated molecule within the acidic environment of endosomes or tumors. |

| Enzymes | Protease- or esterase-cleavable linkers. | Site-specific activation of a pro-drug or release of a labeling agent in the presence of disease-associated enzymes. rsc.org |

| Redox | Disulfide bond reduction or cleavage of redox-sensitive groups. | Release in the highly reducing environment inside a cell compared to the extracellular space. biopharminternational.com |

| Light | Photolabile linkers. | On-demand, spatiotemporally controlled release of the conjugate upon light irradiation. |

These strategies would transform this compound from a simple labeling reagent into a sophisticated component of smart biomaterials and targeted therapeutic systems.

Potential for Integration into In Vitro Diagnostics and Biosensor Development

The exceptionally strong and specific interaction between biotin and streptavidin is a cornerstone of modern life science research and diagnostics. nih.gov this compound allows for the site-specific coupling of this powerful detection system to any cysteine-containing protein, opening up significant potential in the development of sensitive and specific in vitro diagnostics and biosensors. mdpi.com

In this paradigm, a target protein is first labeled with this compound. The resulting biotinylated protein can then be specifically captured and detected. This approach can be integrated into a variety of diagnostic platforms:

ELISA (Enzyme-Linked Immunosorbent Assay): A capture antibody on a plate could bind the target protein, which is then detected by a streptavidin-enzyme conjugate that binds to the this compound tag. This can amplify the signal and enhance sensitivity. genscript.com

Biosensors: In platforms like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), a sensor chip can be coated with streptavidin. mdpi.com When a solution containing the this compound-labeled protein is passed over the surface, the protein is captured, allowing for real-time measurement of its concentration or its interactions with other molecules.

Western Blotting: After separating proteins by electrophoresis, the specific biotinylation of a target allows for highly sensitive detection using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). genscript.com

The table below details the components of a hypothetical biosensor using this system.

| Component | Material/Molecule | Function |

| Analyte | Cysteine-containing protein of interest | The molecule to be detected and quantified. |

| Labeling Reagent | This compound | Covalently attaches a biotin tag to the analyte via a thiol-specific, reversible bond. medchemexpress.com |

| Sensor Surface | Gold film, optical fiber, etc. | The physical transducer of the biosensor. mdpi.com |

| Capture Molecule | Streptavidin | Immobilized on the sensor surface; binds with high affinity and specificity to the biotin tag. nih.govmdpi.com |

| Detection System | Optical, electrochemical, or mass-based transducer | Measures the binding event on the sensor surface, generating a quantifiable signal. |

This strategy offers a modular and versatile method for developing diagnostic assays, as the same streptavidin-based detection system can be used for any protein that can be labeled with this compound.

Challenges and Opportunities in Expanding the Scope of Reversible Chemical Bioconjugation

While reagents like this compound offer exciting possibilities, the broader field of reversible chemical bioconjugation faces several challenges that present corresponding opportunities for innovation.

Challenges:

Achieving True Selectivity: While 5MPs are highly thiol-specific, many proteins contain multiple cysteine residues. Achieving conjugation at a single, desired site remains a significant challenge, often requiring protein engineering to remove other accessible cysteines. libretexts.org

Balancing Stability and Reversibility: The ideal reversible conjugate must be stable enough to survive the experimental or physiological conditions but cleave efficiently when the stimulus is applied. biopharminternational.com Bonds that are too labile may lead to premature release, while bonds that are too stable may require harsh conditions for reversal that could damage the biomolecule.

In Vivo Hurdles: For therapeutic applications, bioconjugates can face challenges such as immunogenicity, where the modified protein is recognized as foreign by the immune system. biopharminternational.com Furthermore, the reversibility of some linkers, like disulfide bonds, can be a liability in vivo due to reduction by endogenous agents like glutathione. biopharminternational.com

Hydrophobicity and Aggregation: Many organic labeling reagents are hydrophobic. Their conjugation to a protein can expose hydrophobic patches, leading to aggregation and loss of function, especially in aqueous environments.

Opportunities:

Development of Orthogonal Chemistries: A major opportunity lies in combining multiple, orthogonal reversible chemistries. This would allow for the multi-functionalization of a single protein, where different tags or molecules could be attached and removed independently under different conditions.

Traceless Drug Delivery: The concept of traceless linkers is a significant opportunity in medicine. nih.gov A drug could be attached to a targeting antibody via a reversible linker like 5MP. Once at the target site, the drug would be released, and the antibody would be returned to its native form, potentially reducing long-term side effects.

Dynamic Biological Studies: Reversible labeling allows for "pulse-chase" style experiments to study dynamic biological processes. A protein could be labeled, tracked, and then the label could be removed or exchanged to monitor its subsequent fate or interactions.

Advanced Materials and Diagnostics: Reversible conjugation enables the creation of dynamic and reusable materials. For example, a diagnostic chip could be designed where a captured biotinylated protein is released by reversing the 5MP-thiol bond, allowing the chip to be regenerated and reused.

Addressing these challenges and capitalizing on these opportunities will be key to expanding the impact of reversible bioconjugation and tools like this compound in both fundamental research and clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing L-Biotin-NH-5MP to ensure reproducibility?

- Methodology : Follow protocols for biotinylation reactions, ensuring stoichiometric control of the maleimide group (for thiol coupling) and biotin-streptavidin binding validation. Characterize purity using HPLC (>95%) and confirm structure via -NMR and mass spectrometry. For novel derivatives, provide full spectral data (e.g., IR, -NMR) and elemental analysis .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography), and batch-to-batch variability analysis .

Q. How can researchers optimize this compound conjugation efficiency in protein-labeling experiments?

- Experimental Design : Use molar excess ratios (e.g., 5:1 biotin:protein) to account for steric hindrance. Quantify conjugation efficiency via SDS-PAGE with streptavidin-HRP blotting or fluorescence quenching assays. Include negative controls (unlabeled protein) to confirm specificity .

- Troubleshooting : Adjust pH (6.5–7.5 for maleimide-thiol stability) and reduce disulfide bonds (e.g., TCEP) pre-conjugation. Monitor reaction kinetics via UV-Vis spectroscopy at 280 nm .

Q. What are the critical parameters for validating this compound’s stability under physiological conditions?

- Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C over 24–72 hours. Monitor degradation via LC-MS and compare to fresh samples. Assess thermal stability via differential scanning calorimetry (DSC) .

- Data Reporting : Include time-point measurements, degradation byproducts, and statistical significance (e.g., ANOVA for batch comparisons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity data across different experimental models?

- Data Analysis : Apply surface plasmon resonance (SPR) to measure kinetic constants (, , ) and compare with ELISA-based assays. Account for avidity effects in multivalent systems by using monovalent streptavidin mutants .

- Contextual Factors : Evaluate buffer composition (e.g., ionic strength, presence of detergents) and temperature effects on binding kinetics. Use meta-analysis frameworks (e.g., PRISMA) to reconcile literature discrepancies .

Q. What strategies are effective for integrating this compound into multiplexed assays without cross-reactivity?

- Experimental Design : Employ orthogonal labeling systems (e.g., biotin-streptavidin + His-tag/Ni-NTA) and validate via competitive binding assays. Use blocking agents (e.g., free biotin, casein) to minimize nonspecific interactions .

- Validation : Perform cross-reactivity screens with structurally similar compounds (e.g., biocytin derivatives) and quantify signal-to-noise ratios using flow cytometry or confocal microscopy .

Q. How should researchers design dose-response studies to assess this compound’s off-target effects in cellular models?

- Protocol Development : Use a logarithmic concentration range (1 nM–100 µM) and include positive/negative controls (e.g., untagged biotin, non-biotinylated analogs). Measure off-target binding via RNA-seq or proteomic profiling .

- Statistical Models : Apply Hill slope analysis for EC50/IC50 calculations and Bayesian hierarchical models to account for inter-experimental variability .

Methodological Frameworks

- For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions involving this compound .

- For Literature Reviews : Systematically search PubMed, SciFinder, and EMBASE using Boolean operators (e.g., "this compound AND (conjugation OR stability)") and document exclusion/inclusion criteria per PRISMA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.